molecular formula C23H30N4O4 B11630640 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11630640
M. Wt: 426.5 g/mol
InChI Key: NZFKONOXFYREOU-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by:

  • A dimethylamino substituent at position 1.
  • A 3,4,5-trimethoxyphenyl group at position 3.
  • A rigid bicyclic framework with a ketone (5-oxo) and nitrile (3-carbonitrile) moiety.
  • A molecular formula of C₂₆H₃₂N₄O₄ (calculated based on structural analogs) and a molecular weight of approximately 476.6 g/mol.

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H30N4O4/c1-23(2)10-15-20(16(28)11-23)19(14(12-24)22(25)27(15)26(3)4)13-8-17(29-5)21(31-7)18(9-13)30-6/h8-9,19H,10-11,25H2,1-7H3

InChI Key

NZFKONOXFYREOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the condensation of a substituted aniline with a ketone, followed by cyclization and functional group modifications to introduce the dimethylamino and carbonitrile groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit key enzymes involved in disease pathways or interact with cellular receptors to trigger specific biological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name (CAS/Identifier) Position 1 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) Dimethylamino 3,4,5-Trimethoxyphenyl C₂₆H₃₂N₄O₄ 476.6 Enhanced polarity due to dimethylamino; bulkier aryl group at position 4
339336-48-0 Phenyl 3,4,5-Trimethoxyphenyl C₂₇H₂₉N₃O₄ 459.5 Reduced polarity (phenyl vs. dimethylamino); same aryl group at position 4
CID 3961404 Phenyl 3,4-Dimethoxyphenyl C₂₆H₂₇N₃O₃ 453.5 Fewer methoxy groups at position 4; potential for altered hydrogen bonding
CID 3446458 2-Chloro-5-(trifluoromethyl)phenyl 2,5-Dimethyl-3-thienyl C₂₅H₂₃ClF₃N₃OS 526.0 Heterocyclic thienyl group; electron-withdrawing CF₃ and Cl substituents enhance stability
312275-76-6 4-Chlorophenyl 4-(Dimethylamino)phenyl C₂₄H₂₄ClN₃O 429.9 Chlorine and dimethylamino groups create polar/nonpolar duality; potential for π-π stacking

Key Structural Differences and Implications

Electron-withdrawing groups (e.g., CF₃ in CID 3446458) may reduce nucleophilicity at the quinoline core .

Position 4 Substituents :

  • The 3,4,5-trimethoxyphenyl group in the target compound offers three methoxy groups, enabling stronger van der Waals interactions and hydrogen bonding compared to dimethoxy or thienyl analogs .
  • Thienyl groups (e.g., CID 3446458) introduce sulfur-based interactions, which could influence binding to biological targets .

Crystallographic and Computational Insights :

  • Structural analogs like 339336-48-0 and CID 3961404 have been analyzed using SHELX and WinGX software for crystallographic refinement, confirming rigid bicyclic frameworks and planar aryl groups .
  • Hydrogen-bonding patterns vary significantly; for example, trimethoxyphenyl groups form stronger C–H···O interactions than dimethoxy variants .

Biological Activity

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
IUPAC Name This compound
SMILES CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

The biological activity of this compound is primarily linked to its interaction with tubulin. Studies have shown that it can bind to the colchicine site of tubulin polymerization. This binding disrupts microtubule dynamics and induces apoptosis in cancer cell lines. For instance, one study reported that derivatives of this compound demonstrated antiproliferative activity with IC50 values ranging from low micromolar to single-digit nanomolar against various human cancer cell lines .

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative properties. A series of analogues were synthesized and tested for their ability to inhibit cancer cell growth. The most potent derivative showed an IC50 value of approximately 0.89 μM against tubulin polymerization .

Apoptosis Induction

The mechanism by which these compounds induce apoptosis involves the activation of caspases (caspase-2, -3, and -8), which are crucial for the apoptotic process. Notably, the compounds did not lead to mitochondrial depolarization during this process .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of these compounds. For example:

  • The 3,4,5-trimethoxy substitution on one ring enhances antiproliferative activity.
  • The cis configuration of the double bond between rings is critical for maintaining potency .

Research Findings Summary

Recent studies have provided insights into various aspects of this compound's biological activity:

Study FocusKey Findings
Antiproliferative ActivityIC50 values from low micromolar to nanomolar levels
MechanismBinds to colchicine site on tubulin
Apoptosis InductionActivates caspases without causing mitochondrial depolarization
Structure-Activity RelationshipSpecific substituents enhance activity

Q & A

Q. Example protocol :

StepReagents/ConditionsYield (%)
CyclizationEthanol, 80°C, 3 hours72–85
FunctionalizationAcCl, DCM, 0°C → RT60–75
PurificationColumn chromatography (SiO₂, EtOAc/hexane)90

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is standard, with SHELX programs (e.g., SHELXL) for structure solution and refinement . Key steps:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Hydrogen bonding analysis : WinGX/ORTEP visualizes N–H⋯N and C–H⋯O interactions .
  • Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 18914) .

Q. Example metric :

ParameterValue
Space groupC2/c
Unit cell (Å)a = 24.24, b = 9.60, c = 15.24
β angle (°)93.96

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions often arise from substituent effects or assay variability. Methodological approaches include:

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methoxyphenyl) using in vitro cytotoxicity assays (IC₅₀) .
  • Statistical validation : Apply ANOVA to replicate data across ≥3 independent labs .
  • Target profiling : Use molecular docking (AutoDock Vina) to assess binding affinity for kinases (e.g., EGFR) vs. microbial enzymes .

Q. Example SAR finding :

SubstituentBioactivity (IC₅₀, μM)
3,4,5-Trimethoxyphenyl12.3 (Anticancer)
4-Bromothiophene8.7 (Antimicrobial)

Advanced: What experimental strategies are recommended for analyzing supramolecular interactions in the solid state?

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) dimers) using Etter’s formalism .
  • Hirshfeld surfaces : CrystalExplorer quantifies C–H⋯π (15–20%) and van der Waals interactions .
  • Thermal analysis : DSC/TGA identifies stability thresholds (>200°C decomposition) .

Q. Key interaction metrics :

Interaction TypeDistance (Å)Contribution (%)
N–H⋯N2.85–3.1035
C–H⋯O2.90–3.2025

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : SwissADME calculates logP (2.5–3.5) and BBB permeability .
  • DFT calculations : Gaussian09 optimizes geometry and evaluates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • MD simulations : GROMACS models hydration free energy (−20 to −25 kJ/mol) .

Q. Computational workflow :

Docking → 2. ADMET screening → 3. Synthetic prioritization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ (δ 7.2–8.1 ppm for aromatic protons) .
  • IR : C≡N stretch at ~2200 cm⁻¹ and C=O at ~1680 cm⁻¹ .
  • HRMS : ESI+ mode confirms [M+H]⁺ (e.g., m/z 468.4) .

Advanced: What are the challenges in correlating synthetic yield with catalytic efficiency in large-scale reactions?

  • Catalyst loading : IRMOF-3/GO/CuFe₂O₄ composites (0.005 g) optimize turnover (TON > 500) but require rigorous recycling .
  • Scalability : Batch vs. flow reactors impact purity; inline FTIR monitors reaction progress .

Q. Catalyst performance :

CatalystYield (%)TON
CuFe₂O₄85520
p-TSA72300

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